2,3,4,4-Tetramethylpentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

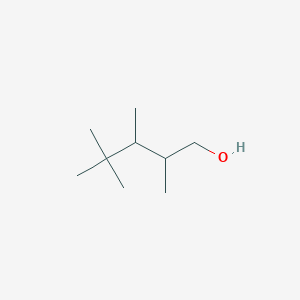

2,3,4,4-Tetramethylpentan-1-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in a pentane chain that is substituted with four methyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4-Tetramethylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of ketones. For instance, the reduction of 2,3,4,4-Tetramethylpentan-2-one using hydrogen gas in the presence of a catalyst such as palladium on carbon can yield the desired alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also involve distillation and purification steps to isolate the compound from reaction mixtures.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4,4-Tetramethylpentan-1-ol undergoes various chemical reactions typical of alcohols:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to hydrocarbons under specific conditions.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)

Major Products Formed:

Oxidation: Corresponding ketones or aldehydes

Reduction: Hydrocarbons

Substitution: Alkyl halides

Applications De Recherche Scientifique

Structure and Characteristics

- Molecular Formula : C₉H₂₀O

- Molecular Weight : 144.25 g/mol

- IUPAC Name : 2,3,4,4-Tetramethylpentan-1-ol

- CAS Number : 14609-79-1

The compound features a branched structure that contributes to its physical properties such as boiling point and solubility. Its tertiary alcohol nature allows it to participate in various chemical reactions including oxidation and substitution.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 180 °C |

| Density | 0.83 g/cm³ |

| Solubility in Water | Low (0.1 g/100 mL) |

Organic Synthesis

This compound serves as a significant building block in organic chemistry. It is utilized for:

- Synthesis of Complex Molecules : The compound can be converted into various derivatives through oxidation to form ketones or carboxylic acids, enabling the synthesis of more complex organic structures .

- Reagent in Chemical Reactions : It acts as a reagent in nucleophilic substitution reactions where it can form esters or ethers.

Industrial Applications

The compound is employed in several industrial processes:

- Solvent for Coatings and Inks : Due to its favorable solubility characteristics, it is used as a solvent in coatings and inks for electronic components .

- Additive in Polymer Production : It functions as an additive to improve the properties of polymers, enhancing flexibility and durability.

Research Applications

In scientific research, this compound has been explored for:

- Biological Studies : Investigations into its interactions with biomolecules suggest potential roles in biochemical pathways due to its ability to form hydrogen bonds .

- Material Science : The compound is studied for its phase transition behaviors and dielectric properties which are crucial for developing advanced materials .

Pharmaceutical Applications

The compound has been examined for its potential therapeutic applications:

- Precursor for Drug Synthesis : It can be used as a precursor in the synthesis of pharmaceuticals, particularly those requiring complex organic structures.

Case Study 1: Use in Electronic Components

A study highlighted the use of this compound as a solvent additive in conductive inks used for printed electronics. The compound improved the solubility of binder resins and enhanced the conductivity of printed circuits .

Case Study 2: Biological Interaction Studies

Research utilizing NMR spectroscopy demonstrated how this compound interacts with pyridine-based compounds. The findings indicated significant shifts in proton signals suggesting strong intermolecular interactions that could influence biological activity .

Mécanisme D'action

The mechanism of action of 2,3,4,4-Tetramethylpentan-1-ol involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other intermolecular forces, influencing the compound’s reactivity and behavior in various chemical environments. The pathways involved include oxidation-reduction reactions and substitution processes, which are facilitated by the compound’s structural features .

Comparaison Avec Des Composés Similaires

- 2,2,4,4-Tetramethylpentan-3-one

- 2,2,4-Trimethylpentane

- 3-Pentanol, 2,2,4,4-tetramethyl-

Comparison: 2,3,4,4-Tetramethylpentan-1-ol is unique due to the specific positioning of its methyl groups and hydroxyl group, which imparts distinct chemical properties compared to its analogs. For instance, 2,2,4,4-Tetramethylpentan-3-one, while similar in structure, has a ketone functional group instead of an alcohol, leading to different reactivity and applications .

Activité Biologique

2,3,4,4-Tetramethylpentan-1-ol is a branched-chain alcohol with the molecular formula C9H20O. This compound is notable for its potential biological activities, which have been explored in various scientific studies. Understanding its biological activity is crucial for its applications in pharmaceuticals and biochemistry.

Structure

- Molecular Formula : C9H20O

- IUPAC Name : this compound

- Molecular Weight : 144.25 g/mol

Physical Properties

- Appearance : Colorless liquid

- Boiling Point : Approximately 160 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound can be attributed to its structural features which allow interaction with various biological targets. The hydroxyl group (-OH) plays a significant role in hydrogen bonding and molecular interactions.

Research Findings

- Neuroprotective Effects :

- Antioxidant Activity :

- Enzyme Inhibition :

Case Studies

| Study | Findings | |

|---|---|---|

| Neuroprotection Study | Increased cell viability in neuronal cultures exposed to oxidative stress when treated with similar alcohols | Suggests potential use in neurodegenerative disease treatment |

| Antioxidant Activity | Exhibited significant free radical scavenging ability compared to control groups | Indicates potential as a dietary supplement or therapeutic agent |

| Enzyme Inhibition | Inhibition of specific metabolic enzymes was observed in vitro | May have implications for metabolic disorders |

Pharmaceutical Development

Due to its biological activities, this compound is being investigated for:

- Neuroprotective drugs : Potential treatment for conditions like Alzheimer's and Parkinson's disease.

- Antioxidant formulations : Development of supplements aimed at reducing oxidative stress.

Industrial Uses

The compound may also find applications in the formulation of specialty chemicals and as an intermediate in organic synthesis.

Propriétés

IUPAC Name |

2,3,4,4-tetramethylpentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-7(6-10)8(2)9(3,4)5/h7-8,10H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLNZPTVHBSMJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.